BenchChemオンラインストアへようこそ!

N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide

HTS profiling RGS4 mu-opioid receptor

N'-[(1-Benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide (CAS 672949-65-4, molecular formula C21H25N3O2, molecular weight 351.44 g/mol) is a diacylhydrazine derivative incorporating a 1‑benzylpiperidine‑4‑carbonyl scaffold linked to a 4‑methylbenzoyl hydrazide moiety. Structurally, it belongs to the N‑benzylpiperidine‑4‑carbohydrazide class, a framework associated with cholinesterase inhibition, antiplatelet aggregation, and antimycobacterial activities in the medicinal chemistry literature.

Molecular Formula C21H25N3O2
Molecular Weight 351.45
CAS No. 672949-65-4
Cat. No. B2611955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide
CAS672949-65-4
Molecular FormulaC21H25N3O2
Molecular Weight351.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NNC(=O)C2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C21H25N3O2/c1-16-7-9-18(10-8-16)20(25)22-23-21(26)19-11-13-24(14-12-19)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)(H,23,26)
InChIKeyAZUJSONAJYIKIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[(1-Benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide (CAS 672949-65-4): Compound Identity and Screening Provenance


N'-[(1-Benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide (CAS 672949-65-4, molecular formula C21H25N3O2, molecular weight 351.44 g/mol) is a diacylhydrazine derivative incorporating a 1‑benzylpiperidine‑4‑carbonyl scaffold linked to a 4‑methylbenzoyl hydrazide moiety . Structurally, it belongs to the N‑benzylpiperidine‑4‑carbohydrazide class, a framework associated with cholinesterase inhibition, antiplatelet aggregation, and antimycobacterial activities in the medicinal chemistry literature [1]. The compound has been submitted to multiple PubChem high‑throughput screening (HTS) campaigns, including assays targeting RGS4 (AID 463111), the mu‑opioid receptor (AID 504326), ADAM17 (AID 720648), and the M1 muscarinic receptor (AID 588814) , establishing it as a probe within NIH Molecular Libraries Program screening collections.

Why N'-[(1-Benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide Cannot Be Replaced by Generic Piperidine‑4‑carbohydrazide Analogs


The diacylhydrazine linkage (‑CO‑NH‑NH‑CO‑) in N'-[(1‑benzyl‑4‑piperidinyl)carbonyl]‑4‑methylbenzenecarbohydrazide confers a distinct hydrogen‑bond donor/acceptor topology that is absent in simpler N‑benzoylpiperidines such as N‑(4‑methylbenzoyl)‑4‑benzylpiperidine (DB07123) [1]. In related piperidine‑4‑carbohydrazide series, N′‑substitution on the terminal hydrazide nitrogen has been shown to modulate both potency and target selectivity; for example, 1‑(phenylsulfonyl)piperidine‑4‑carbohydrazide exhibits an IC50 of 0.8 μM against human butyrylcholinesterase (BuChE) versus 24.2 μM against acetylcholinesterase (AChE), a ~30‑fold selectivity window that is highly sensitive to the N′‑substituent identity . The 4‑methylbenzoyl substituent on the hydrazide terminus of the target compound further influences lipophilicity (calculated XLogP3 ~2.7) and metabolic stability relative to unsubstituted or halogenated congeners such as the 3‑chlorobenzenecarbohydrazide analog (CAS 672949‑67‑6) , making generic substitution a high‑risk decision without matched‑pair experimental validation.

Quantitative Evidence Guide: Where N'-[(1-Benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide Demonstrates Measurable Differentiation


HTS Profiling Across Four Pharmacologically Distinct Targets: Multi‑Target Screening Fingerprint vs. Single‑Target Analogs

N'-[(1‑Benzyl‑4‑piperidinyl)carbonyl]‑4‑methylbenzenecarbohydrazide has been screened in four discrete PubChem primary HTS assays: RGS4 potentiator/activator (AID 463111), mu‑opioid receptor agonist (AID 504326), ADAM17 inhibitor (AID 720648), and M1 muscarinic receptor agonist (AID 588814) . This breadth of primary screening data across GPCR and protease targets is a distinguishing feature. In contrast, the closest structural analog, 1‑benzylpiperidine‑4‑carbohydrazide (CAS 74045‑91‑3), lacks any recorded PubChem bioassay data, and N‑(4‑methylbenzoyl)‑4‑benzylpiperidine (DB07123) has only a single annotated target (M. tuberculosis InhA) [1]. The multi‑assay footprint reduces the risk of target‑class blind spots during lead identification or chemical probe selection, as the compound's behavior has been partially characterized across mechanistically unrelated systems.

HTS profiling RGS4 mu-opioid receptor ADAM17 M1 muscarinic receptor multi-target

Diacylhydrazine Hydrogen‑Bond Capacity vs. Simple Benzamide: Structural Differentiation from N‑(4‑Methylbenzoyl)‑4‑benzylpiperidine (DB07123)

The target compound contains a diacylhydrazine core (‑CO‑NH‑NH‑CO‑) that provides four hydrogen‑bond donor/acceptor atoms (two NH donors, two C=O acceptors), compared with only a single amide bond (one C=O acceptor, zero NH donors in the tertiary amide) in N‑(4‑methylbenzoyl)‑4‑benzylpiperidine (DB07123) [1]. In the InhA co‑crystal structure of DB07123 (PDB 2NSD, resolution 1.90 Å), the benzamide carbonyl engages a single hydrogen bond with the active site; the additional hydrazide N‑H in the target compound is predicted to enable a bidentate interaction motif with backbone carbonyls or side‑chain residues such as SER94 or TYR158 in the InhA binding pocket [2]. While no co‑crystal structure of the target compound with InhA has been deposited, class‑level evidence from piperidine‑4‑carbohydrazide VEGFR‑2 inhibitors demonstrates that incorporation of the hydrazide linker can improve IC50 values by >5‑fold relative to corresponding amide analogs (e.g., compound 12e IC50 = 45.9 nM vs. Sorafenib IC50 = 48.6 nM) [3].

diacylhydrazine hydrogen bonding InhA scaffold comparison

Cholinesterase Selectivity Window in the Piperidine‑4‑carbohydrazide Class: Basis for Prioritizing the 4‑Methylbenzoyl Substituent

Within the piperidine‑4‑carbohydrazide chemotype, N′‑substitution identity dictates BuChE/AChE selectivity. 1‑(Phenylsulfonyl)piperidine‑4‑carbohydrazide displays IC50 values of 0.8 μM (BuChE) and 24.2 μM (AChE), a BuChE‑selectivity ratio of 30:1 . N‑Benzylpiperidine‑3/4‑carbohydrazide‑hydrazones evaluated against both cholinesterases showed that N′‑arylidene substitution can invert selectivity, with certain derivatives favoring AChE inhibition [1]. Although direct IC50 values for N'-[(1‑benzyl‑4‑piperidinyl)carbonyl]‑4‑methylbenzenecarbohydrazide on AChE/BuChE have not been published in the peer‑reviewed literature, the compound incorporates the key structural determinants for cholinesterase engagement—the piperidine nitrogen for cation‑π interaction at the peripheral anionic site and the diacylhydrazine for chelation of the catalytic triad—while the 4‑methylbenzoyl terminus provides a modulated lipophilic surface distinct from the phenylsulfonyl analog .

butyrylcholinesterase acetylcholinesterase selectivity Alzheimer's

Divergent Physicochemical Profile: Computed vs. Experimental Properties Relative to Sulfonohydrazide and 3‑Chloro Congeners

Comparative computed properties differentiate N'-[(1‑benzyl‑4‑piperidinyl)carbonyl]‑4‑methylbenzenecarbohydrazide from its closest cataloged analogs. The target compound (C21H25N3O2, MW 351.44) has a computed density of 1.2 ± 0.1 g/cm³, boiling point 579.8 ± 50.0 °C, and vapor pressure 0.0 ± 1.6 mmHg at 25 °C [1]. The sulfonohydrazide analog N'-[(1‑benzyl‑4‑piperidinyl)carbonyl]‑4‑methylbenzenesulfonohydrazide (CAS 672949‑66‑5, C20H25N3O3S, MW 387.50) incorporates a sulfonyl group that increases molecular weight by 36 Da and adds a strong H‑bond acceptor (S=O), altering both solubility and metabolic stability profiles . The 3‑chlorobenzenecarbohydrazide analog (CAS 672949‑67‑6, C21H24ClN3O2) differs by a single chlorine substituent, providing a matched molecular pair for assessing halogen effects on target binding and CYP inhibition . These three compounds together form a tractable SAR set for medicinal chemistry optimization.

physicochemical properties lipophilicity solubility matched molecular pair

Procurement‑Relevant Application Scenarios for N'-[(1-Benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide


Multi‑Target Chemical Probe Discovery Requiring Pre‑Existing HTS Annotation

Research groups pursuing chemical probes for GPCR signaling modulation (RGS4, mu‑opioid, M1 muscarinic) or protease inhibition (ADAM17) benefit from the compound's existing presence in four PubChem primary screening datasets . This pre‑existing annotation allows computational chemists to mine structure‑activity relationships without conducting de novo primary screens, reducing hit‑to‑lead timelines. Procurement of the exact CAS‑verified compound ensures reproducibility of any follow‑up dose‑response or counter‑screen experiments.

Diacylhydrazine Scaffold Optimization for Cholinesterase‑Related Neuroscience Indications

Given the established class‑level BuChE/AChE inhibitory activity of piperidine‑4‑carbohydrazide derivatives—with selectivity ratios as high as 30:1 achievable through N′‑substituent variation —this compound serves as a key intermediate‑lipophilicity member of a matched molecular pair series alongside the sulfonohydrazide (CAS 672949‑66‑5) and 3‑chloro (CAS 672949‑67‑6) analogs [1]. Medicinal chemistry teams can systematically probe the effect of the 4‑methylbenzoyl terminus on cholinesterase selectivity, blood‑brain barrier penetration, and metabolic stability.

Antimycobacterial Lead Expansion Based on InhA Structural Biology

The co‑crystal structure of the related N‑(4‑methylbenzoyl)‑4‑benzylpiperidine (DB07123) with M. tuberculosis InhA (PDB 2NSD) provides a structural starting point for evaluating the target compound's diacylhydrazine linker as a hydrogen‑bond‑enhanced replacement for the benzamide . The additional H‑bond donor/acceptor capacity of the hydrazide may enable interactions with residues not engaged by DB07123, potentially improving enthalpic binding efficiency. Procurement of the exact compound enables comparative ITC, SPR, or enzymatic assay studies against DB07123.

Physicochemical Property‑Driven Analog Selection for ADME/T Optimization

When a screening hit series requires systematic tuning of lipophilicity, solubility, and metabolic stability, the 4‑methylbenzoyl‑substituted target compound (MW 351.44, computed XLogP3 ~2.7) occupies a defined position in property space relative to the more polar sulfonohydrazide (MW 387.50) and the halogenated 3‑chloro analog (MW 385.89) . Procurement of all three analogs as a set enables property‑based lead optimization without the synthetic delay of custom analog preparation.

Quote Request

Request a Quote for N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.